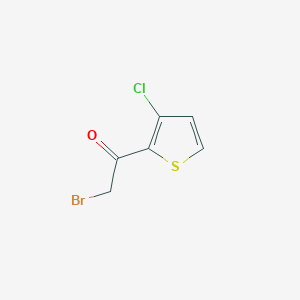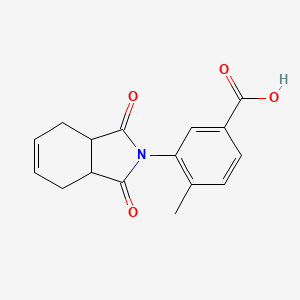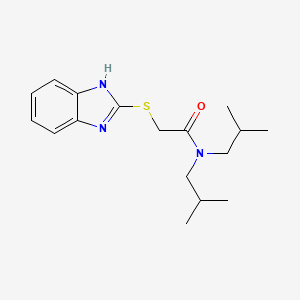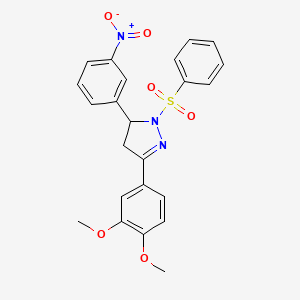
3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a pyrimidinyl group, and a piperidinyl group. Piperidine derivatives, like this compound, are known to have a wide variety of biological activities and are used in the production of various drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group, a pyrimidinyl group, and a piperidinyl group. Piperidine is an organic heterocyclic amine widely used as a building block in synthesizing organic compounds .Aplicaciones Científicas De Investigación
Cyclisation Catalysts
The compound finds utility in cyclisation processes, acting as a catalyst. Trifluoromethanesulfonic (triflic) acid, for example, catalyzes the cyclisation of homoallylic sulfonamides to form pyrrolidines or homopiperidines, demonstrating the compound's relevance in the formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).
GPR119 Agonists
In pharmacological research, the compound has been involved in the development of GPR119 agonists. This application is crucial for augmenting insulin secretion and potentially lowering plasma glucose levels in diabetic models. Notably, modifications such as the introduction of an N-trifluoromethyl group have been explored to enhance agonist activity and improve the human ether-à-go-go-related gene (hERG) inhibition profile, showcasing its significance in drug discovery (Kubo et al., 2021).
Metabolic and Pharmacokinetic Studies
The compound's derivatives have been studied for their metabolic and pharmacokinetic properties, particularly in the context of dipeptidyl peptidase IV inhibitors for type 2 diabetes treatment. Such studies reveal insights into the compound's absorption, metabolism, and elimination pathways, crucial for understanding its therapeutic potential (Sharma et al., 2012).
Antineoplastic Tyrosine Kinase Inhibitors
The trifluoromethyl pyrimidinyl moiety is integral to the structure of flumatinib, an antineoplastic tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment. Research into its metabolism highlights the importance of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in its metabolic pathways, emphasizing the compound's role in cancer therapy (Gong et al., 2010).
Synthesis of Biheterocyclic Compounds
The compound is pivotal in synthesizing biheterocyclic structures, particularly those with antimalarial properties. Its derivatives have shown promising results in inhibiting the growth of Plasmodium falciparum, the malaria parasite. This application underscores its potential in developing new antimalarial drugs (Mendoza et al., 2011).
Propiedades
IUPAC Name |
3,3,3-trifluoro-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)6-11(19)18-5-1-2-9(7-18)20-10-3-4-16-8-17-10/h3-4,8-9H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHLKLDDKRETPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2651680.png)


![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2651685.png)


![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2651691.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2651692.png)
